Lipophilicity Advantage: Lower logP Compared to 7-Methyl Analog Improves Downstream Drug-Likeness
The target compound (CAS 58390-42-4) possesses a computed XLogP3-AA of -0.4, which is significantly lower than the 7-methyl-substituted analog (CAS 63475-17-2) and falls within the optimal range for CNS drug-likeness [1]. A lower logP indicates superior aqueous solubility and a reduced risk of off-target lipophilic interactions. In contrast, the 7-methyl analog exhibits a higher logP value (~0.56), which can lead to increased metabolic instability and poorer pharmacokinetic profiles .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile: ~0.56 (estimated) |
| Quantified Difference | Target compound is >0.9 logP units lower, indicating substantially higher polarity |
| Conditions | Computed property using XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For procurement in medicinal chemistry programs, selecting the less lipophilic core scaffold maintains intellectual property flexibility and allows for faster optimization of solubility-dependent properties (e.g., metabolic stability, off-target promiscuity).
- [1] 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile. PubChem Compound Summary, CID 4625744. XLogP3-AA: -0.4. View Source
